

Spectroscopic Profile of 3-Dimethylamino-1propyne: A Technical Guide

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Compound of Interest		
Compound Name:	3-Dimethylamino-1-propyne	
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This technical guide provides an in-depth analysis of the spectroscopic data for **3-dimethylamino-1-propyne** (CAS No. 7223-38-3), a valuable precursor in the synthesis of mixed cuprate reagents and core-shell systems involving noble metal nanoparticles. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **3-dimethylamino-1-propyne**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.257	d	2H	2.3	-CH ₂ -
2.30	S	6Н	-N(CH₃)2	
2.245	t	1H	2.3	≡С-Н



Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
82.2	-C≡
72.1	≡C-H
48.5	-CH ₂ -
43.8	-N(CH3)2

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Description of Vibration
3294	≡C-H stretch
2970-2800	C-H stretch (aliphatic)
2110	-C≡C- stretch
1460	-CH ₂ - bend
1360	-CH₃ bend
1260	C-N stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
83	35	[M]+ (Molecular Ion)
82	100	[M-H]+
58	45	[C ₃ H ₆ N] ⁺
42	85	[C ₂ H ₄ N] ⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for volatile amines. While the exact experimental parameters for the cited data were not available,



the following represents typical methodologies employed for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-dimethylamino-1-propyne** in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a Bruker WP-200, operating at a frequency of 60 MHz or 200 MHz for protons, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat liquid sample like **3-dimethylamino-1-propyne**, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

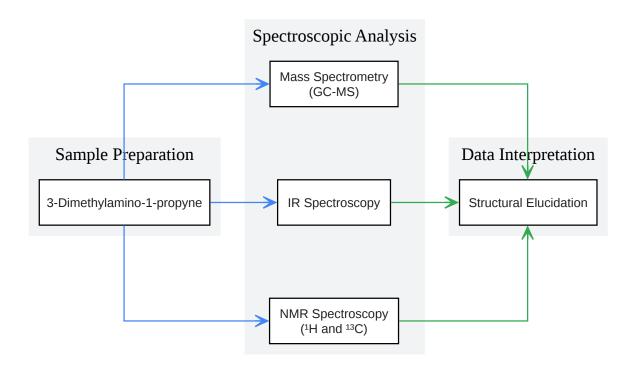
Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural assignment of the spectral data.





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Spectroscopic analysis workflow for **3-dimethylamino-1-propyne**. ¹H NMR chemical shift assignments for **3-dimethylamino-1-propyne**.

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